N-(3-cyanophenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide
Description
Properties
Molecular Formula |
C12H10N4OS |
|---|---|
Molecular Weight |
258.30 g/mol |
IUPAC Name |
N-(3-cyanophenyl)-4-ethylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C12H10N4OS/c1-2-10-11(18-16-15-10)12(17)14-9-5-3-4-8(6-9)7-13/h3-6H,2H2,1H3,(H,14,17) |
InChI Key |
JONRURYUPSANQX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)NC2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanophenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-cyanophenyl isothiocyanate with ethyl hydrazinecarboxylate under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanophenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
N-(3-cyanophenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of N-(3-cyanophenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations and Molecular Properties
The table below compares key structural features and activities of N-(3-cyanophenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide with similar compounds:
*Calculated based on formula C₁₂H₁₀N₄OS.
Key Observations:
- Substituent Effects: The ethyl group at position 4 on the thiadiazole in the target compound may enhance lipophilicity compared to methyl-substituted analogues (e.g., Tiadinil, BTP2). This could influence membrane permeability and bioavailability. The 3-cyanophenyl moiety distinguishes it from compounds with halogenated (e.g., Tiadinil) or pyrazole-based (e.g., BTP2) aryl groups. The cyano group’s electron-withdrawing nature may modulate receptor binding or metabolic stability .
A. Pesticidal Activity
- EBF Analogues (): Compounds with 4-methyl-thiadiazole and substituted aryl groups (e.g., 4-cyanophenyl in 8b) showed aphicidal activity (LC₅₀: 10.2 µg/mL), outperforming the lead compound (E)-β-farnesene. The target compound’s 3-cyanophenyl and 4-ethyl groups may similarly enhance interactions with insect nicotinic acetylcholine receptors or metabolic enzymes .
- Tiadinil (): A plant activator with a 3-chloro-4-methylphenyl group, suggesting that halogenation and methylation patterns influence pesticidal efficacy. The target’s cyano group may offer a different mode of action due to altered electronic properties .
B. Anti-Inflammatory and Ion Channel Modulation
- BTP2 (): Inhibits store-operated calcium entry (SOCE) via Orai1, with applications in inflammation and cardiac pathophysiology. The trifluoromethyl-pyrazole moiety is critical for potency, whereas the target compound’s 3-cyanophenyl may limit cross-reactivity with SOCE targets .
- Org 214007-0 () : Demonstrates that thiadiazole-carboxamides can be engineered for nuclear receptor modulation (e.g., glucocorticoid receptor). The target’s simpler structure may lack the conformational rigidity needed for such interactions .
C. Kinase Modulation
- N-[4-(3,4-dichlorophenyl)-thiazol-2-yl]-... (): Activates c-Abl kinase, highlighting the role of halogenated aryl groups in kinase binding. The target’s cyano group may substitute for halogens in hydrogen-bonding interactions but requires experimental validation .
Q & A
Q. What are the critical parameters to optimize in the synthesis of N-(3-cyanophenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide to achieve high yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction temperature (typically 80–110°C), solvent selection (e.g., acetonitrile or DMF), and stoichiometric ratios of intermediates such as 3-cyanoaniline and 4-ethyl-1,2,3-thiadiazole-5-carbonyl chloride. Catalysts like triethylamine may enhance condensation efficiency. Purification via column chromatography or recrystallization (using ethanol/water mixtures) is critical to isolate the product. Purity should be confirmed by HPLC (≥99.0%) and melting point analysis (compare with analogs like tiadinil, mp 111–113°C) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Compare and spectra with computational predictions (e.g., PubChem data for analogous thiadiazoles) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., CHNOS).
- X-ray crystallography : For definitive confirmation, reference structural data from similar compounds like 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide .
Q. What in vitro assays are suitable for initial screening of biological activity?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antifungal activity : Microdilution assays against Fusarium or Botrytis spp., given the SAR-inducing properties of tiadinil .
- Enzyme inhibition : Test against plant pathogenesis-related enzymes (e.g., chitinases) or human targets (e.g., SOCE inhibition, as seen with BTP2 ).
- Cytotoxicity : Use MTT assays on mammalian cell lines to rule off-target effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from:
- Assay conditions : Standardize pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity ).
- Structural analogs : Compare activity with tiadinil (EC = 0.1–1 µM in plant SAR ) and BTP2 (IC = 20 µM for SOCE inhibition ).
- Data normalization : Use internal controls (e.g., salicylic acid for SAR studies ).
Q. What experimental strategies elucidate the compound’s mechanism in systemic acquired resistance (SAR)?
- Methodological Answer :
- Gene expression profiling : Quantify SAR markers (e.g., PR-1, NPR1) in Arabidopsis or tobacco via qPCR .
- Metabolite tracking : Identify active derivatives (e.g., 4-ethyl-1,2,3-thiadiazole-5-carboxylic acid) using LC-MS, as seen with tiadinil’s metabolite SV-03 .
- Mutant studies : Test efficacy in npr1 mutants to confirm SA pathway dependency .
Q. How can in vivo models validate therapeutic potential without commercial bias?
- Methodological Answer :
- Plant studies : Apply foliar sprays in Botrytis-infected tomatoes; measure lesion size reduction and defense gene upregulation .
- Mammalian models : Use zebrafish embryos or murine macrophages to assess anti-inflammatory activity, referencing BTP2’s role in Ca-mediated signaling .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
